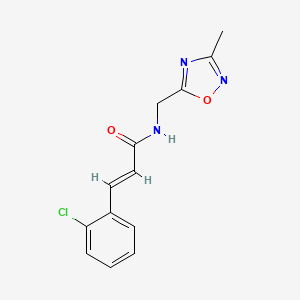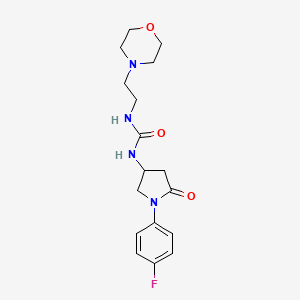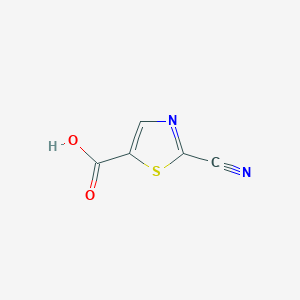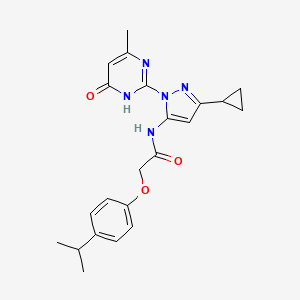
(E)-3-(2-chlorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide, also known as CMMA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research on structurally similar compounds, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, has demonstrated significant herbicidal activities. These studies indicate that the introduction of specific groups at particular positions of the acrylate structure plays a crucial role in enhancing herbicidal efficiency. For example, a study found that the herbicidal activity was notably high when a suitable group was positioned at the 3-position of acrylate, showcasing a novel class of herbicides with potent activity comparable to existing chloropyridyl or chlorophenyl analogues (Wang et al., 2004).
Antimicrobial and Synthetic Applications
Another area of application involves the synthesis of heterocyclic compounds using derivatives that share a resemblance with the compound . These synthetic pathways lead to the creation of compounds with potential antimicrobial activities. For instance, the use of thiosemicarbazide derivatives as precursors for synthesizing various ring systems, including oxadiazoles, has been explored, indicating the potential for producing antimicrobial agents (Elmagd et al., 2017).
Corrosion Inhibition
Related compounds have been investigated for their role in corrosion inhibition, particularly in protecting metals against corrosive media. Photo-cross-linkable polymers incorporating chlorophenyl and oxopropenyl groups have shown exceptional efficiency in inhibiting mild steel corrosion in acidic environments. These findings underscore the potential of such compounds in developing new, highly efficient corrosion inhibitors (Baskar et al., 2014).
Oncology and Drug Development
The structural motif of acrylamide derivatives, including oxadiazole rings, has been utilized in the synthesis of compounds with significant anticancer activities. Such research endeavors aim to design molecules capable of inhibiting cancer cell proliferation, thereby contributing to the development of new therapeutic agents for treating various cancers (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-16-13(19-17-9)8-15-12(18)7-6-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBHQLKKIUEGFJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)
![(3Ar,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2677724.png)



![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)
![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677735.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2677737.png)